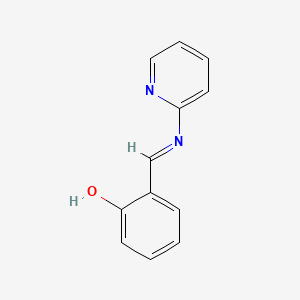

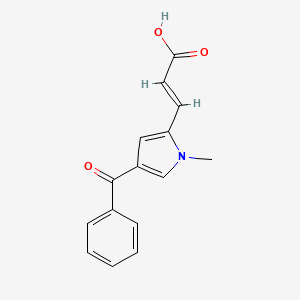

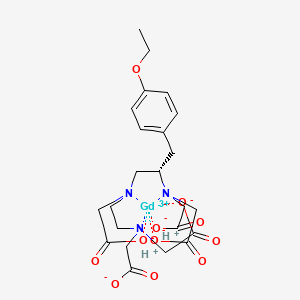

![molecular formula C₁₅H₁₆O₅ B1148276 (3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one CAS No. 53275-53-9](/img/structure/B1148276.png)

(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound's synthesis involves various chemical reactions, starting from precursors like 1-Oxo-spiro[4.4]nonan-6-ol through processes such as Grignard reactions and cyclization in dimethyl sulfoxide, achieving structures related to the Ginkgolides (Weinges et al., 1971). Enzymatic synthesis using biobased materials like 2,5-bis(hydroxymethyl)furan demonstrates the creation of polyesters with significant molecular weights, indicating a novel approach to polymer creation from biobased diols (Jiang et al., 2014).

Molecular Structure Analysis

Crystal structure determinations contribute to understanding the compound's molecular geometry, showcasing its chiral nature with two chiral centers and existing in a racemic mixture. This structure elucidates the vinylogous acid group's presence with an E configuration at the double bond, highlighting the compound's complex stereochemistry (Peifer et al., 2007).

Chemical Reactions and Properties

Various chemical reactions, such as Pd/C-catalyzed cyclization/isomerization, enable the formation of 2-aroyl-3-vinyl benzo[b]furans, demonstrating the compound's versatility in synthesizing furan derivatives under mild conditions (Hu et al., 2010). Electrophilic substitution reactions and hydrogenations further illustrate the compound's reactivity, allowing transformations into different derivatives, indicating a wide range of chemical behaviors (Horaguchi et al., 1980).

Applications De Recherche Scientifique

Chiral Building Blocks in Organic Synthesis

Cyclopenta[b]furan derivatives, such as the compound , are primarily utilized as chiral building blocks in organic synthesis. Their synthesis and manipulation provide a pathway to complex molecular structures used in various applications, including medicinal chemistry and material science. Gimazetdinov et al. (2016) investigated the hydroxymethylation of bicyclic allylsilane, leading to the formation of (3aS,4S,6aR)-4-(hydroxymethyl)-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]furan-1-one, a compound closely related to the one . Their work emphasizes the structural complexity and the synthetic utility of these compounds in constructing intricate cyclopentanoids (Gimazetdinov et al., 2016).

Enantioselective Synthesis

These compounds also play a crucial role in the enantioselective synthesis, which is crucial for creating substances with specific desired properties, particularly in the pharmaceutical industry. Zanoni et al. (2006) described a novel enantioselective synthesis approach to hydroxylactone (3aR,4R,6aS)-4-(hydroxymethyl)-3a,4-dihydro-3H-cyclopenta[b]furan-2(6aH)-one, demonstrating the precise control over the absolute and relative configuration of the stereocenters, essential for the desired biological activity of the synthesized molecules (Zanoni et al., 2006).

Synthesis of Biobased Polyesters

Additionally, derivatives of cyclopenta[b]furan have been utilized in the synthesis of biobased materials. Jiang et al. (2014) described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, resulting in novel biobased furan polyesters. These materials are of significant interest due to their potential as sustainable and eco-friendly alternatives to conventional petroleum-based polymers (Jiang et al., 2014).

Catalytic Reduction in Biorefinery

In the context of biorefinery, the catalytic reduction of furanic compounds, including those related to cyclopenta[b]furan derivatives, is a critical process. Nakagawa et al. (2013) studied the catalytic reduction of biomass-derived furanic compounds with hydrogen, highlighting the versatility of these reactions in producing a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are indicated by the GHS07 symbol, which signifies that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

[(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c16-8-11-10-6-14(17)19-12(10)7-13(11)20-15(18)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2/t10-,11-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRRYUZUDKVCOO-RVMXOQNASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AS,4R,5S,6AR)-5-(Benzoyloxy)hexahydro-4-(hydroxymethyl)-2H-cyclopenta[B]furan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

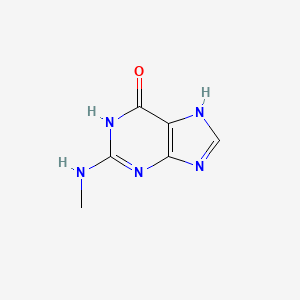

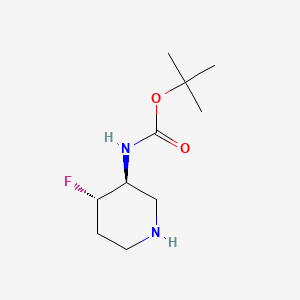

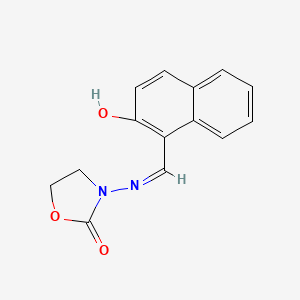

![5-[(4-Chlorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1148200.png)